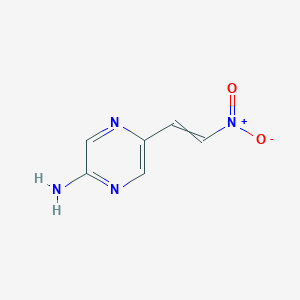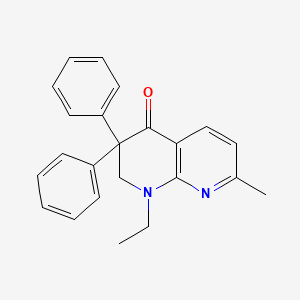
1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with ethyl, methyl, and diphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-aminonicotinic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction may proceed through intermediate steps involving cyclization and reduction to form the final naphthyridine structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-Ethyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methyl group at the 7th position.
7-Methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the ethyl group at the 1st position.
3,3-Diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks both the ethyl and methyl groups.
Uniqueness: 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
特性
CAS番号 |
919093-01-9 |
|---|---|
分子式 |
C23H22N2O |
分子量 |
342.4 g/mol |
IUPAC名 |
1-ethyl-7-methyl-3,3-diphenyl-2H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C23H22N2O/c1-3-25-16-23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)21(26)20-15-14-17(2)24-22(20)25/h4-15H,3,16H2,1-2H3 |
InChIキー |
GUNVVMNAQMOROT-UHFFFAOYSA-N |
正規SMILES |
CCN1CC(C(=O)C2=C1N=C(C=C2)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


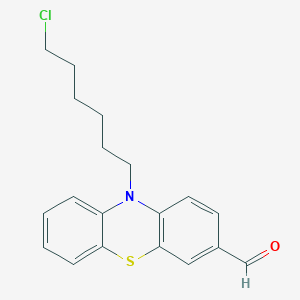
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
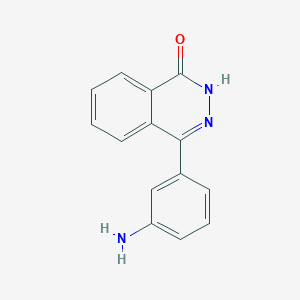
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
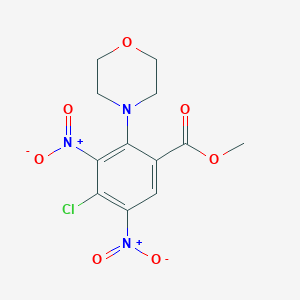

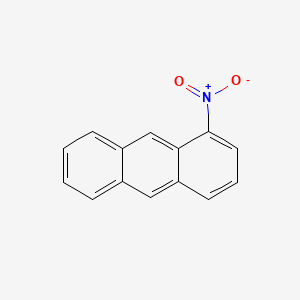
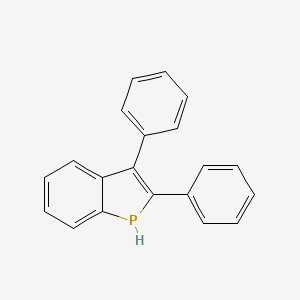
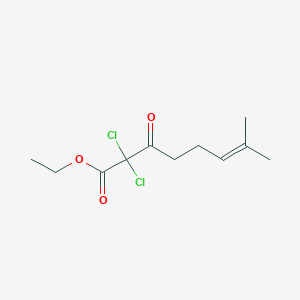
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
